
Magnesium phthalocyanine
Overview
Description
Magnesium phthalocyanine is a metal phthalocyanine compound that consists of a central magnesium ion chelated by a phthalocyanine macrocycle. This macrocycle is a highly conjugated, planar aromatic structure composed of four isoindole units connected by nitrogen atoms. The compound is known for its remarkable chemical, mechanical, and thermal stability, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium phthalocyanine can be synthesized through the cyclotetramerization of phthalonitrile derivatives in the presence of a magnesium salt. One common method involves heating phthalonitrile with magnesium chloride in a high-boiling solvent such as quinoline or dimethylformamide. The reaction typically requires temperatures around 200-250°C and can be catalyzed by ammonium molybdate .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar cyclotetramerization process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Acid-Induced Demetallation
Magnesium phthalocyanine undergoes demetallation in acidic conditions, forming metal-free phthalocyanine ligands. The mechanism varies with solvent polarity:
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In organic solvents (e.g., benzene) : An acidoprotolytic mechanism occurs, where protonation of azomethine nitrogens precedes Mg²⁺ dissociation ( ).
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In aqueous media : A solvoprotolytic mechanism dominates, bypassing protonated intermediates ( ).
Key Findings:
Condition | Demetallation Rate | Stability Enhancement Strategies |
---|---|---|
pH 7.4 (physiological) | Stable (>24 hrs) | Liposomes (reduces rate by ~90%) |
pH 4.0 | Full conversion in 45 min | Microemulsions (slower dissociation) |
pH 2.0 | Immediate demetallation | N/A |
Organic solvent (DCA/TFA) | Rate constant: | - |
Magnesium tetrapyrazinoporphyrazine (TPyzPzMg) exhibits 10× higher kinetic inertness than MgPc due to reduced basicity of azomethine nitrogens ( ).
Photodynamic Reactions
MgPc generates singlet oxygen () and superoxide radicals () under light irradiation, enabling photodynamic therapy (PDT):
Functionalized Derivatives:
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Imidazole-MgPc conjugates exhibit enhanced triplet-state yield () and prolonged triplet lifetime () due to intramolecular photoinduced electron transfer (PET) from imidazole to MgPc ( ).
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Type I vs. Type II Mechanisms :
Cyclodextrin Inclusion Complexes:
Complex | ROS Production | Cell Viability (A431 cancer cells) |
---|---|---|
Free MgPc | Moderate | 34% (3 min irradiation) |
γ-CD-MgPc | High | 26% |
β-CD-MgPc | Low | 46% |
γ-Cyclodextrin enhances MgPc’s aqueous solubility and cellular uptake, improving PDT efficacy by 23% ( ).
Supramolecular Interactions
MgPc forms stable inclusion complexes (ICs) with cyclodextrins, altering its physicochemical behavior:
Complexation Metrics:
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Release Kinetics (pH 7.4) : Burst release of 70–80% MgPc within 2 hrs, followed by sustained release ( ).
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Structural Confirmation : FT-IR and -NMR show shifts in C=N (1521→1528 cm) and O-H bending vibrations, confirming host-guest interactions ( ).
Electrochemical Redox Reactions
Voltammetric studies of MgPc derivatives reveal four redox processes:
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Oxidations : Two one-electron ring-based oxidations at +0.45 V and +0.78 V (vs. Ag/AgCl).
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Reductions : Two one-electron reductions at -1.12 V and -1.55 V ( ).
Thermal and Structural Stability
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Thermal Evaporation : MgPc thin films annealed at 150°C adopt β-crystalline phases, improving photoconductivity by 40% compared to amorphous films ( ).
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Band Gap : 2.1–2.3 eV (tunable with annealing temperature) ( ).
This compound’s reactivity is central to its applications in photodynamic therapy, sensing, and organic electronics. Its demetallation kinetics, photophysical tunability via functionalization, and supramolecular host-guest chemistry highlight its versatility as a chemically active macrocycle.
Scientific Research Applications
Photodynamic Therapy (PDT)
Overview
MgPc is recognized for its potent photosensitizing properties, making it a valuable agent in photodynamic therapy for cancer treatment. In PDT, the compound is activated by light to produce reactive oxygen species (ROS), which can induce cell death in malignant cells.
Case Study: Inclusion Complexes
Recent studies have investigated the encapsulation of MgPc in cyclodextrins to enhance its solubility and photodynamic efficacy. For example, a study demonstrated that the γ-cyclodextrin-MgPc inclusion complex exhibited a significant reduction in cell viability of A431 skin cancer cells to 26% after irradiation, compared to 33% for free MgPc . The inclusion complexes showed improved cellular uptake and photokilling capacity, indicating their potential for enhanced therapeutic applications.
Table 1: Photodynamic Activity of MgPc and Its Complexes
Compound | Cell Viability (%) | Irradiation Time (min) | Light Intensity (mW/cm²) |
---|---|---|---|
Free MgPc | 33 | 3 | 18 |
γ-CD-MgPc Inclusion Complex | 26 | 3 | 18 |
Organic Electronics
Overview
MgPc is widely used in organic electronic devices due to its semiconducting properties. It serves as an active layer in organic solar cells, field-effect transistors (OFETs), and light-emitting diodes (OLEDs).
Thin Film Applications
Research has shown that thin films of MgPc exhibit excellent electrical and optical properties. For instance, studies indicate that MgPc thin films can achieve a band gap of approximately 2.6 eV, making them suitable for use in photovoltaic applications .
Table 2: Electrical Properties of MgPc Thin Films
Property | Value |
---|---|
Band Gap | 2.6 eV |
Mobility | High |
Stability | High |
Catalysis
Overview
MgPc has been explored as a catalyst for various chemical reactions, including oxygen reduction reactions (ORR). Functionalization of MgPc with different groups has been shown to enhance its catalytic activity.
Case Study: Functionalized MgPc
A study utilizing density functional theory (DFT) revealed that H, OH, and COOH functionalized MgPc exhibited improved catalytic performance for ORR compared to unmodified MgPc. The reactions were found to occur preferentially at the magnesium metal center, indicating the importance of functionalization in enhancing catalytic efficiency .
Mechanism of Action
Magnesium phthalocyanine is compared with other metal phthalocyanines such as zinc phthalocyanine, copper phthalocyanine, cobalt phthalocyanine, and iron phthalocyanine. While all these compounds share a similar macrocyclic structure, this compound is unique due to its specific electronic properties and stability. It exhibits a red-shifted absorption maximum compared to other metal phthalocyanines, making it particularly useful in applications requiring strong visible light absorption .
Comparison with Similar Compounds
- Zinc phthalocyanine
- Copper phthalocyanine
- Cobalt phthalocyanine
- Iron phthalocyanine
Biological Activity
Magnesium phthalocyanine (MgPc) is a synthetic compound belonging to the phthalocyanine family, which has garnered considerable attention due to its diverse biological activities, particularly in photodynamic therapy (PDT) and antioxidant applications. This article delves into the biological activity of MgPc, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Overview of this compound
MgPc is characterized by its planar structure and strong absorption in the visible light spectrum, particularly in the red region. This property makes it an effective photosensitizer for PDT, where light activation leads to the generation of reactive oxygen species (ROS) that can induce cell death in targeted tissues.
Mechanisms of Biological Activity
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Photodynamic Therapy (PDT) :
- MgPc acts as a photosensitizer, absorbing light and generating ROS upon irradiation. These ROS can damage cellular components, leading to apoptosis or necrosis in cancer cells.
- A study demonstrated that MgPc exhibited significant photokilling activity against the A431 skin cancer cell line, achieving a cell viability of only 33% after 3 minutes of light exposure at a power density of 18 mW/cm² .
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Antioxidant Activity :
- Recent research has explored the antioxidant properties of modified MgPc compounds. For instance, oxadiazole-tetrasubstituted MgPc showed promising antioxidant activity through DPPH radical scavenging assays, although it was less effective than standard antioxidants like gallic acid .
- The antioxidant capacity is attributed to the ability of these compounds to donate electrons and neutralize free radicals.
Inclusion Complexes with Cyclodextrins
To enhance the solubility and biological efficacy of MgPc, researchers have investigated its inclusion complexes (ICs) with cyclodextrins (CDs). The γ-CD-MgPc complex demonstrated superior photodynamic activity compared to free MgPc and other complexes. The cell viability was reduced to 26% after irradiation, indicating enhanced cellular uptake and ROS production due to improved solubility and reduced aggregation .
Table 1: Comparison of Photodynamic Efficacy of MgPc and Its Inclusion Complexes
Compound | Cell Viability (%) | Light Exposure Time (min) | Power Density (mW/cm²) |
---|---|---|---|
Free MgPc | 33 | 3 | 18 |
γ-CD-MgPc IC | 26 | 3 | 18 |
β-CD-MgPc IC | 46 | 3 | 18 |
Case Studies
- In Vitro Studies on Cancer Cells :
- Antioxidant Activity Assessment :
Q & A
Basic Research Questions
Q. How can researchers optimize the crystallization of magnesium phthalocyanine (MgPc) for structural studies?
- Methodological Answer : MgPc crystals are typically grown using solvent evaporation. Key parameters include solvent choice (e.g., acetone with water as a "salting out" agent), temperature control (20–25°C for stable polymorphs), and crystallization time (24–72 hours). Introducing a binding polymer (e.g., polyvinyl alcohol) during colloidal suspension stabilizes crystal dimensions . Note that prolonged storage in acetone may induce irreversible polymorphic conversions, altering solubility . For anhydrous structures, crystallize MgPc in pyridine under inert conditions to avoid hydration .
Q. What experimental techniques are critical for resolving structural discrepancies in MgPc polymorphs?
- Methodological Answer : X-ray diffraction (XRD) is essential. Use a diffractometer with Cu-Kα radiation (λ = 1.5418 Å) and monoclinic space group analysis (e.g., P21/n). Compare cell parameters (e.g., anhydrous MgPc: a = 17.098 Å, b = 16.951 Å vs. hydrated forms) to identify hydration-induced lattice distortions . Pair with density measurements (flotation in ZnBr₂ solutions) to validate stoichiometry . Discrepancies often arise from solvation history; document crystallization conditions rigorously to reconcile structural data .
Q. How should researchers quantify magnesium content in synthesized MgPc complexes?
- Methodological Answer : Employ atomic absorption spectroscopy (AAS) with a magnesium hollow-cathode lamp. Prepare standards (0.2–0.6 mg/mL Mg) in 0.125 N HCl with lanthanum chloride (0.1%) to suppress ionization interference. Digest samples in 6 N HCl, filter, and dilute to 0.4 mg/mL Mg. Measure absorbance at 285.2 nm (air-acetylene flame) and interpolate via calibration curves. Report dilution factors and validate with triplicate measurements .
Advanced Research Questions
Q. How can researchers design experiments to probe excited-state intramolecular proton transfer in MgPc derivatives?
- Methodological Answer : Use time-resolved fluorescence spectroscopy with femtosecond lasers (e.g., 400 nm excitation). Monitor decay kinetics in solvents of varying polarity (e.g., toluene vs. DMF) to assess solvent-dependent proton transfer. For multiparametric analysis, combine with transient absorption spectroscopy to track triplet-state formation . Computational modeling (TD-DFT) can predict proton transfer barriers, but experimental validation is critical due to MgPc’s planar rigidity .
Q. What strategies resolve contradictions in MgPc’s photoluminescence and singlet oxygen quantum yield data?
- Methodological Answer : Contradictions often stem from aggregation effects. Use UV-vis absorption (Q-band at ~700 nm) to confirm monomeric dispersion in solvents like DMSO. For singlet oxygen (¹O₂) quantification, employ 1,3-diphenylisobenzofuran (DPBF) as a trap; measure DPBF degradation at 410 nm under LED irradiation (670 nm). Compare with reference photosensitizers (e.g., methylene blue) and normalize for photon flux. Aggregation reduces ¹O₂ yield, so sonicate samples pre-measurement .
Q. How does MgPc’s electronic structure influence charge transport in single-molecule transistors?
- Methodological Answer : Use scanning tunneling microscopy (STM) at cryogenic temperatures (4 K) to gate MgPc on InAs surfaces. Measure current-voltage (I-V) curves to extract band gaps (e.g., 1.5–2.0 eV). Note that van der Waals interactions between MgPc and substrates induce rotational dynamics, altering charge states. Mitigate this by functionalizing MgPc with thiol anchors to strengthen substrate coupling .
Q. Why do MgPc-based fluorescent biomarkers exhibit variability in cellular imaging?
- Methodological Answer : Variability arises from peripheral substituents and metal-ligand interactions. Synthesize cyanophenoxy-substituted MgPc derivatives to enhance water solubility and reduce aggregation. Validate fluorescence quantum yields (ΦF) via integrating sphere methods (e.g., ΦF = 0.15–0.25 in PBS). Cross-validate with confocal microscopy using HEK-293 cells; optimize excitation wavelengths (e.g., 630–650 nm) to minimize autofluorescence .
Q. Data Analysis & Contradiction Management
Q. How should researchers address inconsistencies in MgPc’s conductivity measurements across studies?
- Methodological Answer : Inconsistencies often stem from electrode material and film morphology. Use aluminum electrodes with thermally evaporated MgPc films (thickness 50–100 nm). Measure conductivity via four-point probe under inert atmosphere (N₂) to avoid oxidation. Compare with impedance spectroscopy to disentangle bulk vs. interfacial resistance. Anomalies in Arrhenius plots may indicate trap states; model using Mott’s variable-range hopping theory .
Q. What computational tools are recommended for correlating MgPc’s UV-vis spectra with electronic transitions?
- Methodological Answer : Perform density functional theory (DFT) calculations with B3LYP/6-31G(d) basis sets. Simulate UV-vis spectra via time-dependent DFT (TD-DFT) and deconvolute bands using Gaussian fitting. Assign Q-bands (π→π*) to HOMO→LUMO transitions (ΔE ≈ 1.8 eV). Validate against experimental spectra (λmax ~ 670–710 nm) and adjust for solvent effects (PCM model) .
Properties
CAS No. |
1661-03-6 |
---|---|
Molecular Formula |
C32H16MgN8 |
Molecular Weight |
536.8 g/mol |
IUPAC Name |
magnesium;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChI Key |
NIQREIWCURIAMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=[NH+]C2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=[NH+]6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Mg+2] |
Isomeric SMILES |
C1=CC=C2/C/3=N/C4=C5C(=C([N-]4)/N=C/6\[NH+]=C(N=C7[N-]C(=NC(=[NH+]3)C2=C1)C8=CC=CC=C78)C9=CC=CC=C69)C=CC=C5.[Mg+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Mg+2] |
Key on ui other cas no. |
1661-03-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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